(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)hydrazine hydrochloride
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Overview
Description
“(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)hydrazine hydrochloride” is a chemical compound with the molecular formula C7H6F2N2O2 . It is related to “(S)-2-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)pyrrolidine hydrochloride”, which has a molecular weight of 263.67 .
Molecular Structure Analysis
“(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)hydrazine” contains a total of 20 bonds, including 14 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 N hydrazine .Scientific Research Applications
Fungicide Development
This compound is structurally related to fludioxonil , a broad-spectrum fungicide used for controlling a range of diseases on fruits and vegetables . Its efficacy lies in its ability to inhibit glucose transport-associated phosphorylation, reducing mycelial growth. This suggests that derivatives of (2,2-Difluorobenzo[d][1,3]dioxol-4-yl)hydrazine hydrochloride could be explored for fungicidal properties.
Anti-inflammatory Agents
Docking studies have shown that derivatives of this compound exhibit potential anti-inflammatory activity . This application is significant in the development of new medications that can help manage inflammation-related diseases.
CFTR Modulation
The compound has been used in the synthesis of derivatives that act as modulators of the cystic fibrosis transmembrane conductance regulator (CFTR) . These modulators are crucial in treating certain mutations of CFTR that cause cystic fibrosis.
Herbicide Development
Substituted cyclopropane carboxamides, which can be synthesized from this compound, act as herbicides and are employed as active plant growth regulators . This application is important for agricultural research and development.
Organic Synthesis
The compound serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules . Its unique structure, which includes the difluorobenzo[d][1,3]dioxol moiety, makes it a valuable precursor in various synthetic pathways.
Pharmaceutical Research
Due to its structural similarity to pharmacologically active compounds, (2,2-Difluorobenzo[d][1,3]dioxol-4-yl)hydrazine hydrochloride can be used in pharmaceutical research to develop new drugs with improved efficacy and safety profiles .
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through hydrogen bonding, hydrophobic interactions, or ionic interactions .
Pharmacokinetics
Therefore, its bioavailability and pharmacokinetic profile remain unknown .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .
properties
IUPAC Name |
(2,2-difluoro-1,3-benzodioxol-4-yl)hydrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O2.ClH/c8-7(9)12-5-3-1-2-4(11-10)6(5)13-7;/h1-3,11H,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAFWHSXRUFFLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(O2)(F)F)NN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)hydrazine hydrochloride | |
CAS RN |
1955548-94-3 |
Source
|
Record name | (2,2-difluoro-1,3-dioxaindan-4-yl)hydrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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